molecular formula C32H28N2O12S3 B414144 tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(4-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-dicarboxylate

tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(4-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-dicarboxylate

Cat. No.: B414144
M. Wt: 728.8g/mol
InChI Key: NYUQCIPBPIANLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-[(4-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-[(4-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired product. Common reaction conditions include controlled temperatures, specific solvents, and precise reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-[(4-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to convert specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-[(4-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-[(4-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-[(4-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds to highlight its uniqueness Similar compounds may include other spiro compounds with different substituents or functional groups

List of Similar Compounds

  • Spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] derivatives
  • Other spiro compounds with different functional groups
  • Compounds with similar biological activities

Properties

Molecular Formula

C32H28N2O12S3

Molecular Weight

728.8g/mol

IUPAC Name

tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(4-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28N2O12S3/c1-31(2)25-20(18-13-12-17(42-3)14-19(18)33(31)26(35)15-8-10-16(11-9-15)34(40)41)32(21(27(36)43-4)22(47-25)28(37)44-5)48-23(29(38)45-6)24(49-32)30(39)46-7/h8-14H,1-7H3

InChI Key

NYUQCIPBPIANLY-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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